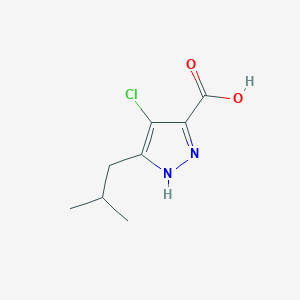
4-chloro-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming organic chemical compounds as recommended by the International Union of Pure and Applied Chemistry (IUPAC).
Synthesis Analysis
The synthesis of an organic compound often involves multiple steps, each with its own set of reactants and conditions. The analysis would involve a detailed examination of each step, including the reaction mechanism, yield, purity, and possible side reactions.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of atoms involved, and the connectivity between these atoms.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions. The analysis would look at the products formed, the reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity. These properties can provide important information about the compound’s behavior under different conditions.科学研究应用
Overview of Pyrazole Carboxylic Acid Derivatives
Pyrazole carboxylic acid derivatives, including 4-chloro-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid, have shown significant biological activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. These compounds are crucial scaffolds in heterocyclic compounds due to their wide range of biological applications. Their synthesis and biological applications have been extensively reviewed, highlighting their role in medicinal chemistry and potential as guides for scientists in this field (A. Cetin, 2020).
Chlorogenic Acid (CGA) - A Pharmacological Perspective
Although not directly related to 4-chloro-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid, Chlorogenic Acid (CGA) research provides insights into the broader context of carboxylic acid derivatives' pharmacological applications. CGA, a phenolic compound, exhibits various therapeutic roles like antioxidant, anti-inflammatory, and cardioprotective activities. It modulates lipid metabolism and glucose, showing potential in treating hepatic steatosis, cardiovascular disease, and obesity (M. Naveed et al., 2018).
Synthesis of Heterocycles Using Pyrazoline Derivatives
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones demonstrates their value as building blocks for synthesizing various heterocyclic compounds. This synthesis pathway underlines the importance of pyrazoline derivatives in creating bioactive molecules for therapeutic applications, showcasing the versatility and potential of pyrazole-based structures in drug development (M. A. Gomaa, H. Ali, 2020).
安全和危害
The safety and hazards of a compound are typically determined through laboratory testing. This can include testing for toxicity, flammability, reactivity, and environmental impact.
未来方向
Future directions could involve further studies to optimize the synthesis of the compound, explore new reactions, investigate its mechanism of action in more detail, or develop new applications for the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the scientific literature or databases for detailed information. If you have access to a library or a database like PubMed, you could use that to find more information. If you’re affiliated with a university, you might also have access to databases like SciFinder or Reaxys, which are specifically designed for searching chemical information. If you’re looking for information on a different compound, feel free to ask! I’m here to help.
属性
IUPAC Name |
4-chloro-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-4(2)3-5-6(9)7(8(12)13)11-10-5/h4H,3H2,1-2H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDJIXSDUCXUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=NN1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

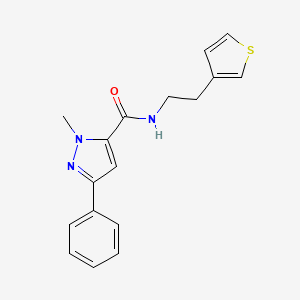
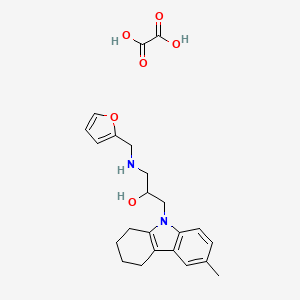
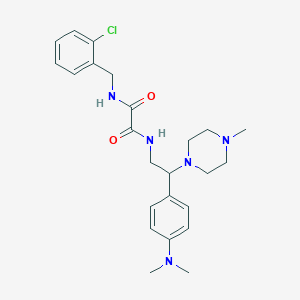
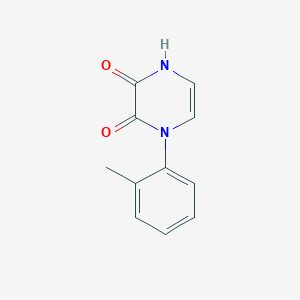
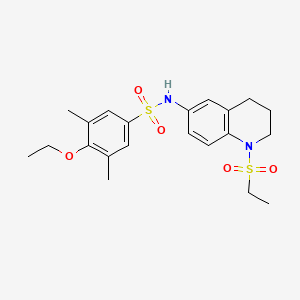
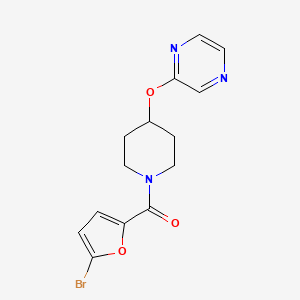
![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733879.png)
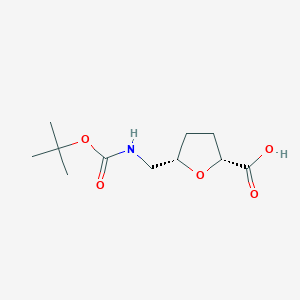
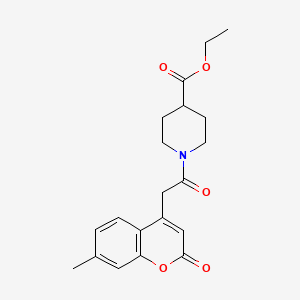
![6-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2733882.png)
![3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2733886.png)
![1-Tert-butoxycarbonyl-2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amine](/img/structure/B2733891.png)
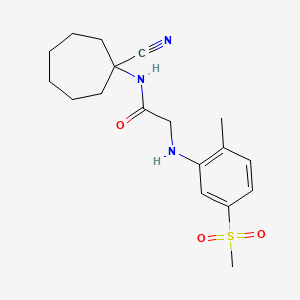
![7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/no-structure.png)